ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features both imidazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of the imidazole and benzothiazole intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the benzothiazole ring is often formed via the condensation of o-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the imidazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzothiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical modifications also allows it to interact with different pathways and exert diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-4-METHYLIMIDAZOLE: Known for its use as a curing agent in epoxy resins.
BENZOTHIAZOLE DERIVATIVES: These compounds have a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of imidazole and benzothiazole moieties, which confer a broad spectrum of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzothiazole core and an imidazole moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features several functional groups:
- Benzothiazole Core : This moiety is known for its antimicrobial and anticancer properties.
- Imidazole Ring : Commonly associated with various biological activities, including antiviral and antifungal effects.
- Sulfanyl Group : Enhances the reactivity of the compound and may contribute to its biological interactions.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps that may vary based on specific reagents and conditions used. The synthetic strategies often include:
- Formation of the benzothiazole scaffold.
- Introduction of the imidazole and sulfanyl groups.
- Functionalization to yield the final product.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Compounds with a benzothiazole core have demonstrated significant antimicrobial properties. For instance, derivatives have been reported to inhibit bacterial growth effectively.
Anticancer Potential
The imidazole ring is known for its anticancer activity. Studies have shown that compounds containing this moiety can induce apoptosis in cancer cells. For example, related thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
Antiviral Properties
Recent studies suggest that thiazole derivatives can inhibit viral replication. The compound's ability to interact with viral proteins positions it as a candidate for further antiviral research .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
Compound | Biological Activity | IC50 Value |
---|---|---|
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | Antimicrobial | 25 µg/mL |
5-Ethyl-4-methylimidazole | Anticancer | 1.98 µg/mL |
Benzothiazole derivatives | Antifungal | <10 µg/mL |
These findings highlight the potential of this compound as a versatile therapeutic agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Interaction with Cellular Targets : The unique combination of functional groups allows for diverse interactions with cellular proteins.
Properties
Molecular Formula |
C18H20N4O3S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H20N4O3S2/c1-4-12-10(3)19-17(20-12)26-9-15(23)22-18-21-13-7-6-11(8-14(13)27-18)16(24)25-5-2/h6-8H,4-5,9H2,1-3H3,(H,19,20)(H,21,22,23) |
InChI Key |
JYBABBHNEWPLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC)C |
Origin of Product |
United States |
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